Homovanillic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

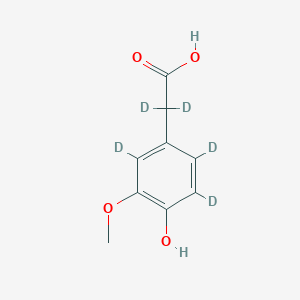

2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D,5D2 |

InChI Key |

QRMZSPFSDQBLIX-DVHRWRHBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])OC)O)[2H] |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Homovanillic Acid-d5: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Homovanillic acid-d5 (HVA-d5). This deuterated stable isotope of Homovanillic acid (HVA) serves as a critical internal standard for mass spectrometry-based quantification in various research and clinical settings.

Core Chemical Properties

This compound is a deuterated analog of Homovanillic acid, a major metabolite of the neurotransmitter dopamine.[1][2] The incorporation of five deuterium atoms increases its molecular weight, allowing it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for accurate quantification in complex biological matrices.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 53587-32-9 | [3] |

| Molecular Formula | C₉D₅H₅O₄ | [3][4] |

| Molecular Weight | 187.20 g/mol | [3][4][5] |

| IUPAC Name | 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid | [3][5] |

| SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])OC)O)[2H] | [3][5] |

| Purity | >95% (HPLC) | [3][4] |

| Storage Temperature | -20°C | [4] |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a deuterated acetic acid side chain. The five deuterium atoms are located on the benzene ring and the acetic acid side chain.[3][5]

Dopamine Metabolism Pathway

Homovanillic acid is the final product of dopamine metabolism, formed through the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][6]

Caption: Metabolic pathway of Dopamine to Homovanillic Acid.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of HVA in biological samples.[7][8]

Protocol: Quantification of Urinary HVA using LC-MS/MS with HVA-d5 Internal Standard

This protocol describes a "dilute-and-shoot" method, a simple and rapid approach for preparing urine samples for LC-MS/MS analysis.[7]

1. Sample Preparation:

-

Objective: To dilute the urine sample and spike it with a known concentration of the internal standard (this compound).

-

Methodology: A small volume of urine is diluted with a solution containing the deuterated internal standard, this compound.[7] This mixture is then vortexed to ensure homogeneity.

2. Chromatographic Separation:

-

Objective: To separate the analytes of interest (HVA and HVA-d5) from other components in the urine matrix.

-

Methodology: The diluted sample is injected into an ultra-high pressure liquid chromatography (UHPLC) system. The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

3. Mass Spectrometric Detection:

-

Objective: To detect and quantify HVA and HVA-d5.

-

Methodology: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both HVA and HVA-d5 are monitored. The ratio of the peak area of endogenous HVA to the peak area of the HVA-d5 internal standard is used to calculate the concentration of HVA in the original urine sample.

Experimental Workflow for Urinary HVA Analysis

Caption: Workflow for urinary HVA analysis using LC-MS/MS.

References

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]

- 5. This compound | C9H10O4 | CID 12347943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Preparation of Homovanillic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, preparation, and analytical characterization of Homovanillic acid-d5 (HVA-d5), a deuterated isotopologue of a key dopamine metabolite. This document is intended for professionals in research and development who require a stable-labeled internal standard for mass spectrometry-based bioanalytical methods or a tracer for metabolic studies.

Introduction

Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is the major terminal metabolite of dopamine, a critical neurotransmitter in the central nervous system.[1] The quantification of homovanillic acid in biological fluids is a vital tool in neuroscience research and clinical diagnostics, particularly for monitoring dopamine turnover and diagnosing certain neurodegenerative diseases and tumors.[1] this compound, in which five hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based quantification assays due to its similar chemical and physical properties to the unlabeled analyte, but distinct mass.[2][3]

This guide details a feasible synthetic route for this compound, outlines its role in the dopamine metabolic pathway, and provides relevant analytical data and experimental protocols.

Physicochemical Properties and Data

Quantitative data for this compound is summarized in the table below. This information is critical for accurate weighing, dissolution, and analytical method development.

| Property | Value | Reference |

| CAS Number | 53587-32-9 | [4] |

| Molecular Formula | C₉D₅H₅O₄ | [4] |

| Molecular Weight | 187.21 g/mol | [5] |

| IUPAC Name | 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid | [5][6] |

| Purity (typical) | >95% (HPLC) or ≥98% | [4][5] |

| Isotopic Enrichment | >98% | [7] |

| Appearance | White to off-white solid | [7] |

| Storage Temperature | -20°C or 2-8°C | [4][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through an acid-catalyzed hydrogen-deuterium exchange reaction. This method utilizes deuterated water (D₂O) as the deuterium source and a strong acid catalyst, such as sulfuric acid, to facilitate the exchange of labile protons on the aromatic ring and the alpha-carbon of the carboxylic acid side chain.[8]

Synthetic Pathway

The synthetic scheme involves the direct deuteration of unlabeled homovanillic acid.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established principles of acid-catalyzed deuterium exchange on phenolic compounds.[8]

Materials:

-

Homovanillic acid (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve homovanillic acid (1.0 g) in deuterium oxide (20 mL).

-

Catalyst Addition: Carefully add deuterated sulfuric acid (0.5 mL) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 24-48 hours with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS to determine the extent of deuterium incorporation.

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding the mixture to ice-cold deionized water (50 mL).

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from an ethyl acetate/hexane solvent system to obtain a white to off-white solid.

Expected Yield: While specific yields are not reported in the literature, similar exchange reactions typically proceed in good yield. A yield of 70-85% can be reasonably expected.

Role in Dopamine Metabolism

Homovanillic acid is a downstream metabolite of dopamine, formed through the action of two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1] The metabolic pathway is crucial for the inactivation of dopamine and the regulation of dopaminergic signaling.

Caption: Dopamine to Homovanillic Acid metabolic pathway.

Analytical Workflow

The primary application of this compound is as an internal standard in quantitative mass spectrometry. A typical analytical workflow for the determination of homovanillic acid in biological samples is outlined below.

Caption: Analytical workflow for HVA quantification.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of homovanillic acid using this compound as an internal standard by GC-MS, adapted from established methods.[2][3]

Materials:

-

Biological matrix (e.g., urine)

-

This compound solution (internal standard)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

Procedure:

-

Sample Preparation: Dilute the urine sample to a standardized creatinine concentration.

-

Internal Standard Spiking: Add a known amount of this compound solution to the diluted sample.

-

Acidification and Extraction: Acidify the sample with HCl and extract the analytes with ethyl acetate.

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried residue in a mixture of BSTFA with 1% TMCS and pyridine. Heat the mixture to form the trimethylsilyl (TMS) derivatives of homovanillic acid and its deuterated analogue.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column suitable for acidic compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions of the TMS-derivatized homovanillic acid and this compound.

-

Quantification: The concentration of homovanillic acid in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Conclusion

This technical guide provides a comprehensive resource for the synthesis, understanding, and application of this compound. The detailed synthetic protocol, based on acid-catalyzed deuterium exchange, offers a practical approach for its preparation in a laboratory setting. The provided information on its role in dopamine metabolism and its application in a validated analytical workflow underscores its importance for researchers, scientists, and drug development professionals engaged in neurochemical and pharmacokinetic research. The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification of dopamine turnover, thereby advancing our understanding of neurological health and disease.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000118) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinguishing Homovanillic Acid from Its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental differences between Homovanillic acid (HVA) and its deuterated counterpart, Homovanillic acid-d5 (d5-HVA). The document will delve into their distinct chemical and physical properties, their respective roles in scientific research, and the analytical methodologies where these differences are critically exploited. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical diagnostics.

Core Concepts: The Significance of Isotopic Labeling

Homovanillic acid (HVA) is a major metabolite of the neurotransmitter dopamine.[1][2][3] Its quantification in biological fluids such as urine, plasma, and cerebrospinal fluid serves as a crucial biomarker for assessing dopamine turnover and diagnosing various medical conditions, including neuroblastoma, pheochromocytoma, and other neural crest tumors.[4] this compound is a synthetic, stable isotope-labeled version of HVA where five hydrogen atoms have been replaced with deuterium atoms. This seemingly subtle modification does not significantly alter the chemical properties of the molecule but imparts a detectable mass shift, making it an ideal internal standard for quantitative analysis.[5][6]

Stable isotope-labeled internal standards are widely employed in analytical chemistry, particularly in mass spectrometry-based methods, to improve the accuracy and precision of quantification.[7] They are chemically almost identical to the analyte of interest and thus exhibit similar behavior during sample preparation, chromatography, and ionization.[7] By adding a known amount of the deuterated standard to a sample, any variations or losses during the analytical process can be corrected for, leading to more reliable and reproducible results.[8]

Comparative Physicochemical Properties

While HVA and d5-HVA share the same core chemical structure, the substitution of hydrogen with deuterium results in a slight increase in molecular weight. The fundamental physical properties, however, remain largely unchanged.

| Property | Homovanillic Acid (HVA) | This compound (d5-HVA) |

| Molecular Formula | C₉H₁₀O₄ | C₉H₅D₅O₄ |

| Molecular Weight | 182.17 g/mol [9] | 187.20 g/mol [10][11] |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)acetic acid[9] | 2-(4-hydroxy-3-methoxyphenyl-2,5,6-d3)acetic-2,2-d2 acid[12] |

| Melting Point | 142-145 °C[13] | Not readily available, expected to be very similar to HVA |

| Solubility | Soluble in water[13] | Expected to be soluble in water |

| Appearance | White to beige crystalline powder[3] | Not readily available, expected to be a white solid |

The Dopamine Metabolic Pathway

Homovanillic acid is the terminal metabolite of dopamine. The metabolic conversion involves a two-step enzymatic process. First, dopamine is acted upon by either monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). If MAO acts first, it converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, COMT methylates DOPAC to produce HVA. Alternatively, if COMT acts first, it converts dopamine to 3-methoxytyramine, which is then oxidized by MAO to yield HVA.

Experimental Protocol: Quantification of HVA in Urine using LC-MS/MS

The following protocol provides a detailed methodology for the quantification of HVA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with d5-HVA as an internal standard.

1. Sample Preparation:

-

Urine Collection: A 24-hour urine collection is preferred to account for diurnal variations in HVA excretion. The collection container should be kept refrigerated or on ice during the collection period.[14]

-

Acidification: To preserve the stability of HVA, the urine sample should be acidified to a pH between 3 and 5 using an acid such as hydrochloric acid or acetic acid.[4][15]

-

Internal Standard Spiking: A known concentration of this compound solution is added to an aliquot of the urine sample. This is a critical step for accurate quantification.

-

Dilution: The spiked urine sample is then diluted with a suitable buffer or mobile phase.

-

Filtration/Centrifugation: The diluted sample is filtered through a 0.22 µm filter or centrifuged to remove any particulate matter that could interfere with the LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The prepared sample is injected into an LC system. A reversed-phase C18 column is typically used to separate HVA and d5-HVA from other components in the urine matrix. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometry (MS): The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both HVA and d5-HVA are monitored.

-

HVA Transition (example): m/z 181 -> 137

-

d5-HVA Transition (example): m/z 186 -> 142

-

3. Data Analysis:

-

The peak areas for the selected MRM transitions of both HVA and d5-HVA are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of HVA to the peak area of d5-HVA against the corresponding concentrations of HVA standards.

-

The concentration of HVA in the unknown urine sample is then calculated from the calibration curve using the measured peak area ratio of HVA to d5-HVA.

Conclusion

The distinction between Homovanillic acid and this compound is a prime example of the power of isotopic labeling in modern analytical science. While HVA serves as a vital biomarker for understanding dopamine metabolism and diagnosing disease, the introduction of a deuterated internal standard, d5-HVA, has revolutionized the accuracy and reliability of its quantification. This technical guide has provided a detailed comparison of their properties, the biological context of HVA's formation, and a comprehensive experimental workflow for its analysis. For researchers and clinicians, a thorough understanding of these differences is paramount for obtaining high-quality, reproducible data in both research and diagnostic settings.

References

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. Homovanillic Acid: Properties, Medical & Laboratory Applications [echemi.com]

- 3. Homovanillic acid | 306-08-1 [chemicalbook.com]

- 4. HVA - Overview: Homovanillic Acid, 24 Hour, Urine [mayocliniclabs.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C9H10O4 | CID 12347943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]

- 12. This compound | 53587-32-9 [sigmaaldrich.com]

- 13. Homovanillic acid | CAS#:306-08-1 | Chemsrc [chemsrc.com]

- 14. mmchs.org [mmchs.org]

- 15. huslab.fi [huslab.fi]

Homovanillic Acid-d5 as a Metabolite of Dopamine-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of metabolite turnover. Dopamine-d5 (D5-dopamine), a deuterated analog of the crucial neurotransmitter dopamine, serves as an excellent tracer for studying its metabolic fate in vivo and in vitro. One of its primary metabolites is homovanillic acid-d5 (HVA-d5), the deuterated form of homovanillic acid (HVA). This technical guide provides a comprehensive overview of the metabolic conversion of dopamine-d5 to HVA-d5, including the enzymatic pathways, analytical methodologies for its quantification, and the application of this tracer in research and drug development.

Metabolic Pathway of Dopamine-d5 to this compound

The metabolism of dopamine to homovanillic acid is a two-step enzymatic process primarily occurring in the liver and kidneys, as well as within the central nervous system. The use of dopamine-d5 as a tracer allows for the differentiation of exogenously administered dopamine from the endogenous pool. The metabolic pathway is as follows:

-

Oxidative Deamination by Monoamine Oxidase (MAO): Dopamine-d5 is first metabolized by MAO (both MAO-A and MAO-B isoforms) to 3,4-dihydroxyphenylacetaldehyde-d5 (DOPAL-d5). This intermediate is highly reactive and is rapidly converted to 3,4-dihydroxyphenylacetic acid-d5 (DOPAC-d5) by aldehyde dehydrogenase (ALDH). The deuterium atoms on the ethylamine side chain of dopamine-d5 are retained in DOPAC-d5.

-

O-methylation by Catechol-O-Methyltransferase (COMT): In the second step, DOPAC-d5 is O-methylated by COMT to form this compound (HVA-d5). This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol ring of DOPAC-d5.

Alternatively, dopamine-d5 can first be O-methylated by COMT to 3-methoxytyramine-d5 (3-MT-d5), which is then oxidized by MAO and ALDH to yield HVA-d5.

dot

Quantitative Data

The use of stable isotope-labeled tracers allows for the accurate quantification of metabolite flux. However, specific kinetic parameters for the enzymatic conversion of dopamine-d5 by MAO and COMT are not extensively reported in the literature. The presence of deuterium atoms on the dopamine molecule can lead to a kinetic isotope effect (KIE), which may alter the rate of enzymatic reactions compared to the non-deuterated counterpart. The KIE is an important consideration in the interpretation of data from studies using deuterated tracers.

Table 1: Theoretical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Dopamine-d5 | 159.1 | 142.1 | Positive |

| This compound | 188.1 | 142.1 | Negative |

Note: These values are theoretical and may require optimization based on the specific LC-MS/MS instrument and conditions.

Table 2: Representative Pharmacokinetic Parameters of Dopamine (Non-deuterated)

| Parameter | Value | Reference |

| Half-life (t1/2) | < 2 minutes | [1] |

| Metabolism | ~75% by MAO and COMT | [1] |

| Excretion | ~80% renal excretion of inactive metabolites within 24 hours | [1] |

Note: The pharmacokinetics of dopamine-d5 may differ due to the kinetic isotope effect.

Experimental Protocols

The following sections outline a general methodology for a stable isotope tracer study to measure the conversion of dopamine-d5 to HVA-d5 in vivo.

In Vivo Stable Isotope Tracer Study

Objective: To quantify the in vivo conversion of dopamine-d5 to this compound.

Materials:

-

Dopamine-d5 hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Animal model (e.g., rats, mice)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Urine collection apparatus (e.g., metabolic cages)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions for a sufficient period.

-

Tracer Administration: Prepare a sterile solution of dopamine-d5 in saline. Administer a bolus dose of dopamine-d5 intravenously or intraperitoneally. The dose should be optimized based on the animal model and the sensitivity of the analytical method.

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration. Collect blood in EDTA-coated tubes and immediately place on ice.

-

Urine: House animals in metabolic cages for urine collection over a specified period (e.g., 24 hours).

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Urine: Measure the total volume of urine collected and store aliquots at -80°C until analysis.

-

-

Sample Analysis: Analyze the plasma and urine samples for the concentrations of dopamine-d5 and HVA-d5 using a validated LC-MS/MS method.

dot

LC-MS/MS Analysis of Dopamine-d5 and this compound

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of dopamine-d5 and HVA-d5 in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column suitable for polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes from matrix components.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive ESI for dopamine-d5 and negative ESI for HVA-d5. A polarity switching method can be employed for simultaneous analysis.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Sample Preparation:

-

Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., dopamine-d4, HVA-d2). Vortex and centrifuge to pellet the precipitated proteins.

-

Dilution (for urine): Dilute urine samples with the initial mobile phase containing the internal standard.

-

Analysis: Transfer the supernatant (from plasma) or the diluted urine to an autosampler vial for LC-MS/MS analysis.

Data Analysis:

-

Construct calibration curves for dopamine-d5 and HVA-d5 using standards of known concentrations.

-

Quantify the analytes in the biological samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Calculate pharmacokinetic parameters (for in vivo studies) or metabolic rates (for in vitro studies).

Dopamine Signaling Pathway

Dopamine exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors triggers downstream signaling cascades that modulate neuronal activity.

dot

Conclusion

The use of dopamine-d5 as a stable isotope tracer provides a powerful approach to investigate the dynamics of dopamine metabolism to this compound. This technical guide outlines the fundamental principles, methodologies, and applications for researchers, scientists, and drug development professionals. While specific quantitative data for the deuterated compounds may require further experimental determination, the provided frameworks for experimental design and analytical methods serve as a robust starting point for such investigations. The ability to precisely trace the metabolic fate of dopamine is critical for advancing our understanding of neurological disorders and for the development of novel therapeutic strategies targeting the dopaminergic system.

References

Commercial Suppliers and Technical Guide for Homovanillic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Homovanillic acid-d5 (HVA-d5), a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. Homovanillic acid is the major terminal metabolite of the neurotransmitter dopamine, and its measurement in biological fluids is a key indicator of central dopamine activity.[1][2][3] The use of HVA-d5 as an internal standard in mass spectrometry-based assays allows for precise quantification, correcting for matrix effects and variations in sample processing.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from several prominent vendors to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Formats | Storage Temperature |

| LGC Standards | This compound | 53587-32-9 | C₉D₅H₅O₄ | 187.2041 | >95% (HPLC) | 0.5 mg, 1 mg, 5 mg (Neat) | -20°C |

| Sigma-Aldrich (AA BLOCKS, INC.) | This compound | 53587-32-9 | C₉H₅D₅O₄ | 187.21 | 98% | Not specified | 2-8°C |

| MedchemExpress | This compound | 53587-32-9 | C₉H₅D₅O₄ | 187.21 | Not specified | 1 mg, 5 mg, 10 mg | Not specified |

| HPC Standards | D5-Homovanillic acid Solution | 53587-32-9 | C₉H₅D₅O₄ | Not specified | Not specified | 100 µg/mL in Methanol (1 mL) | Not specified |

| Cambridge Bioscience (via MedChem Express) | This compound | 53587-32-9 | Not specified | Not specified | Not specified | 10 mg | Not specified |

Dopamine Metabolism Signaling Pathway

Homovanillic acid is the final product of dopamine degradation through two primary enzymatic pathways involving Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), and Catechol-O-methyltransferase (COMT).[1][3] Understanding this pathway is critical for interpreting HVA levels in various physiological and pathological states.

Experimental Protocols

Homovanillic acid is widely used in a fluorimetric assay to quantify hydrogen peroxide (H₂O₂) production by biological samples, such as macrophages and neutrophils.[4][5] The assay is based on the horseradish peroxidase (HRP)-mediated oxidation of homovanillic acid by H₂O₂ to a highly fluorescent dimer.[4]

Protocol: Fluorimetric Determination of Hydrogen Peroxide

This protocol is adapted from a modified method designed to improve accuracy in biological samples containing H₂O₂ metabolizing enzymes.[5][6]

1. Reagent Preparation:

- Homovanillic Acid (HVA) Stock Solution (10 mM): Dissolve 91.1 mg of Homovanillic acid in 50 mL of Hanks' Balanced Salt Solution (HBSS). Aliquot and store at -80°C.[7]

- Horseradish Peroxidase (HRP) Stock Solution (5,000 U/mL): Dissolve 25,000 U of HRP in 5 mL of HBSS (Ca²⁺ and Mg²⁺ free). Aliquot and store at -80°C.[7]

- Trichloroacetic Acid (TCA) Solution (5% w/v): Prepare fresh by dissolving TCA in distilled water. Keep on ice.

- Potassium Phosphate (K₂HPO₄) Solution: Prepare a stock solution for neutralization.

- Assay Media: Prepare fresh on the day of the assay. For a final concentration of 100 µM HVA and 5 U/mL HRP, mix the appropriate volumes of the stock solutions in HBSS.

2. Sample Preparation:

- Homogenize tissue samples or prepare cell suspensions in a suitable buffer.

- To precipitate proteins and stop enzymatic activity, add an equal volume of cold 5% TCA to the sample.

- Incubate on ice for 10-15 minutes.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

- Carefully collect the supernatant.

- Neutralize the supernatant by adding K₂HPO₄ solution to bring the pH to approximately 7.5.

3. Assay Procedure:

- In a microplate or glass tubes, add your prepared sample to the Assay Media. Include blank wells containing only Assay Media.

- For creating a standard curve, prepare serial dilutions of a known concentration of H₂O₂ (e.g., 0-10 µM) and add them to the Assay Media.[7]

- Incubate the reaction mixture at 37°C for at least 2 hours. The reaction product is stable for over 12 hours.[5][6]

4. Measurement:

- Measure the fluorescence using a fluorometer with an excitation wavelength of 312-321 nm and an emission wavelength of 420-426 nm.[4]

- Subtract the fluorescence of the blank from all readings.

- Calculate the H₂O₂ concentration in your samples by comparing their fluorescence values to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the modified fluorimetric H₂O₂ assay.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 3. en.humanmetabolome.com [en.humanmetabolome.com]

- 4. Assay of H2O2 production by macrophages and neutrophils with homovanillic acid and horse-radish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A modified fluorimetric method for determination of hydrogen peroxide using homovanillic acid oxidation principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Modified Fluorimetric Method for Determination of Hydrogen Peroxide Using Homovanillic Acid Oxidation Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H 2 O 2 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of Homovanillic acid-d5 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Homovanillic acid-d5 (HVA-d5) powder. Intended for use in research, clinical diagnostics, and pharmaceutical development, this document details the compound's properties, methods for their determination, and its application in analytical workflows.

Chemical Identity and Physical Properties

This compound is the deuterated analog of Homovanillic acid (HVA), a major metabolite of dopamine. The incorporation of five deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of endogenous HVA.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-(4-hydroxy-3-methoxyphenyl-2,5,6-d3)acetic-2,2-d2 acid | |

| Synonyms | HVA-d5, Vanilacetic acid-d5 | [1] |

| CAS Number | 53587-32-9 | [2] |

| Chemical Formula | C₉H₅D₅O₄ | [2] |

| Molecular Weight | 187.21 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Approx. 138-145 °C (for non-deuterated HVA) | [4][5] |

| Solubility in DMSO | ≥ 100 mg/mL | [1] |

| Solubility in Water | 8.33 mg/mL | [1] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of powdered substances like this compound.

2.1. Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes (one end sealed), mortar and pestle.

-

Procedure:

-

Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator.

-

Place a small amount of the powder on a clean, dry surface and crush it into a fine powder using a mortar and pestle.

-

Tamp the open end of a capillary tube into the powder until a small amount (2-3 mm in height) of the sample is packed into the sealed end.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

-

2.2. Determination of Solubility (Shake-Flask Method)

This protocol describes a common method for determining the solubility of a substance in a specific solvent.

-

Apparatus: Analytical balance, volumetric flasks, mechanical shaker or vortex mixer, centrifuge, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS).

-

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent (e.g., water, DMSO) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. It is crucial to avoid any particulate matter in the final solution.

-

Carefully collect a known volume of the clear, saturated solution.

-

Quantify the concentration of this compound in the solution using a calibrated analytical method.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

-

Signaling Pathways and Experimental Workflows

3.1. Dopamine Metabolism to Homovanillic Acid

Homovanillic acid is the major end-product of dopamine metabolism in the brain. This pathway involves two key enzymatic steps. Understanding this pathway is crucial for interpreting HVA levels in clinical and research settings.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 53587-32-9 | LGC Standards [lgcstandards.com]

- 3. This compound | C9H10O4 | CID 12347943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Homovanillic acid | 306-08-1 [chemicalbook.com]

- 6. en.humanmetabolome.com [en.humanmetabolome.com]

An In-depth Technical Guide to the Isotopic Purity of Homovanillic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Homovanillic acid-d5 (HVA-d5), a critical internal standard for quantitative bioanalysis. This document details the methodologies used to assess isotopic enrichment, presents typical purity data, and outlines the metabolic pathway in which HVA is involved.

Introduction

This compound is a deuterated analog of homovanillic acid (HVA), the major metabolite of the neurotransmitter dopamine. Due to its chemical similarity to the endogenous analyte and its distinct mass, HVA-d5 is widely used as an internal standard in mass spectrometry-based quantification of HVA in biological matrices such as urine, plasma, and cerebrospinal fluid. The accuracy of these quantitative methods relies heavily on the chemical and isotopic purity of the internal standard. This guide delves into the technical aspects of determining the isotopic purity of HVA-d5.

Chemical and Isotopic Purity Data

Commercially available this compound is typically supplied with high chemical purity, often exceeding 95-98% as determined by High-Performance Liquid Chromatography (HPLC). However, for its application as an internal standard in mass spectrometry, the isotopic purity, or the degree of deuterium incorporation, is of paramount importance. While specific isotopic enrichment can vary between batches and suppliers, a representative isotopic purity for HVA-d5 is generally high.

Table 1: Representative Isotopic Purity of this compound

| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.0 |

| d3 | 3 | < 2.0 |

| d4 | 4 | ~ 5.0 |

| d5 | 5 | > 90.0 |

Note: The values presented are illustrative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic distribution data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Protocol

High-resolution mass spectrometry is a sensitive method for determining the isotopic distribution of a labeled compound.

Objective: To determine the relative abundance of each isotopologue of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to promote ionization.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in full scan mode to acquire high-resolution mass spectra of the analyte.

-

Data Analysis: The mass spectrum of the this compound peak is analyzed to identify the signals corresponding to the different isotopologues (d0 to d5). The high resolution of the instrument allows for the separation of these closely spaced peaks. The area under each peak is integrated, and the relative abundance of each isotopologue is calculated as a percentage of the total ion current for all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative NMR (qNMR) provides detailed information about the location and extent of deuteration.

Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment at each labeled site.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

-

Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or methanol-d4) containing a certified internal standard with a known concentration.

-

¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Homovanillic acid, confirms the positions of deuteration. The residual proton signals can be integrated and compared to the integral of the internal standard to quantify the amount of non-deuterated species.

-

²H NMR Analysis: A deuterium NMR spectrum is acquired. The presence of signals at chemical shifts corresponding to the deuterated positions provides direct evidence of labeling. The integrals of these signals can be used to determine the relative isotopic abundance at each site.

-

Data Analysis: The isotopic enrichment is calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the corresponding signals in the spectrum of an unlabeled standard of known concentration, or by direct integration of the signals in the ²H NMR spectrum.

Dopamine Metabolism and the Role of Homovanillic Acid

Homovanillic acid is a terminal metabolite of dopamine, a crucial neurotransmitter in the brain. The metabolic pathway involves a series of enzymatic reactions. Understanding this pathway is essential for interpreting the biological significance of HVA measurements.

Figure 1. Metabolic pathway of dopamine to Homovanillic acid.

The diagram above illustrates the two primary pathways for the conversion of dopamine to HVA. The enzymes involved are Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), and Catechol-O-Methyltransferase (COMT).

Experimental Workflow for Isotopic Purity Assessment

The following diagram outlines a typical workflow for the comprehensive assessment of the isotopic purity of this compound.

Figure 2. Workflow for isotopic purity determination.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. This guide has provided an in-depth overview of the methods used to determine isotopic enrichment, presented representative data, and contextualized the importance of HVA within its metabolic pathway. Researchers, scientists, and drug development professionals should implement rigorous analytical procedures, such as high-resolution mass spectrometry and quantitative NMR, to verify the isotopic purity of their internal standards, ensuring the generation of reliable and reproducible data.

Methodological & Application

Protocol for the Utilization of Homovanillic acid-d5 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the use of Homovanillic acid-d5 (HVA-d5) as an internal standard for the accurate quantification of Homovanillic acid (HVA) in biological matrices. The primary application of this protocol is in clinical and research settings for monitoring dopamine metabolism and for the diagnosis and monitoring of neuroblastoma. The use of a stable isotope-labeled internal standard like HVA-d5 is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Homovanillic acid is a major metabolite of dopamine, a key neurotransmitter.[1] Its concentration in biological fluids such as urine and serum serves as a biomarker for various physiological and pathological states, including neuroblastoma, a common childhood cancer.[2][3][4][5] Accurate measurement of HVA is therefore essential for clinical diagnosis and research. Stable isotope dilution LC-MS/MS has become the method of choice for this analysis due to its high sensitivity, specificity, and throughput.[4][6][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of HVA using a deuterated internal standard.

Table 1: Linearity of HVA Quantification

| Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |

| 2 - 1000 ng/mL | >0.99 | Serum | [2][8] |

| 0.5 - 100 mg/L | >0.99 | Urine | [3][9] |

| 0.2 - 100 µg/mL | Not Specified | Urine | [10] |

| 0.52 - 16.7 mg/L | Not Specified | Urine | [7] |

| 0.4 - 100 µM | >0.999 | Urine | [6][11] |

Table 2: Precision of HVA Quantification

| Concentration | Intra-assay CV (%) | Inter-assay CV (%) | Matrix | Reference |

| Low | <20% | <20% | Serum | [2][8] |

| High | <10% | <10% | Serum | [2][8] |

| 1.8 - 22.7 mg/L | 0.3% - 11.4% | 0.3% - 11.4% | Urine | [7] |

| Low and High | 2.5% - 3.7% | 3.6% - 3.9% | Urine | [3][9] |

| Not Specified | <15% | <15% | Urine | [6][11] |

| Not Specified | <6% | <6% | Urine | [12] |

Table 3: Accuracy and Recovery of HVA Quantification

| Spiked Concentration | Accuracy (Bias %) | Recovery (%) | Matrix | Reference |

| Not Specified | -9.1% to 11.3% | Not Specified | Urine | [3][9] |

| 1.25 mg/L | Not Specified | 94.7% - 105% | Urine | [7] |

| 5.0 mg/L | Not Specified | 92.0% - 102% | Urine | [7] |

| 10 mg/L | Not Specified | 96.0% - 104% | Urine | [7] |

| Not Specified | Not Specified | >90% | Urine | [6][11] |

Experimental Protocols

This section details a typical "dilute-and-shoot" protocol for the analysis of HVA in urine using HVA-d5 as an internal standard, a method noted for its simplicity and speed.[6][12]

1. Materials and Reagents

-

Homovanillic acid (HVA) certified reference standard

-

This compound (HVA-d5) internal standard

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples, calibrators, and quality control samples

2. Standard and Internal Standard Preparation

-

HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

-

HVA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-d5 in methanol.

-

Working Standard Solutions: Serially dilute the HVA stock solution with a mixture of water and methanol to prepare a series of calibration standards.

-

Internal Standard Working Solution: Dilute the HVA-d5 stock solution with the same diluent to a final concentration of, for example, 33.3 µg/mL.[10]

3. Sample Preparation

-

Thaw urine samples, calibrators, and controls to room temperature and vortex to ensure homogeneity.

-

For a 10x dilution, mix 40 µL of the urine sample with 360 µL of water.[10]

-

Add 10 µL of the internal standard working solution to the diluted sample.[10]

-

Vortex the mixture thoroughly.

-

Filter the sample through a 0.2 µm or 0.45 µm filter vial prior to injection into the LC-MS/MS system.[10]

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reversed-phase column, such as a Raptor Biphenyl (5 µm, 100 mm x 2.1 mm), is suitable.[10]

-

Mobile Phase B: Methanol.[10]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[10]

-

Flow Rate: 0.5 mL/min.[10]

-

Injection Volume: 5 µL.[10]

-

Column Temperature: 30 °C.[10]

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

5. Data Analysis

-

Quantify HVA by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of HVA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Metabolic pathway of Dopamine to Homovanillic acid (HVA).

Caption: General workflow for HVA analysis using HVA-d5 as an internal standard.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients [mdpi.com]

- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

- 11. researchgate.net [researchgate.net]

- 12. hpst.cz [hpst.cz]

Application Note: Quantification of Homovanillic acid-d5 in Urine using LC-MS/MS

Introduction

Homovanillic acid (HVA) is the primary dopamine metabolite, and its quantification in urine is a critical biomarker for diagnosing and monitoring neuroblastoma, a common pediatric cancer.[1] It is also used to investigate other disorders related to catecholamine metabolism.[1][2] Stable isotope-labeled internal standards, such as Homovanillic acid-d5 (HVA-d5), are essential for accurate quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as they effectively compensate for matrix effects and variations in sample preparation and instrument response.

This application note provides detailed protocols for the preparation of urine samples for the quantification of HVA using HVA-d5 as an internal standard. Three common sample preparation techniques are described: a simple "dilute-and-shoot" method, a more thorough Solid-Phase Extraction (SPE) method, and a classic Liquid-Liquid Extraction (LLE) method. These protocols are designed for researchers, scientists, and drug development professionals who require robust and reliable methods for HVA analysis.

Metabolic Pathway of Homovanillic Acid

Homovanillic acid is produced from dopamine through a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][3] Understanding this pathway is crucial for interpreting HVA levels in a clinical and research context.

Caption: Metabolic conversion of Dopamine to Homovanillic acid.

Experimental Protocols

Urine Sample Collection and Handling

Proper sample collection and handling are critical for accurate HVA quantification.

-

Patient Preparation: For 72 hours prior to and during collection, patients should abstain from medications like L-dopa and avoid foods rich in vanilla, bananas, chocolate, and caffeine, as they can interfere with the results.[4]

-

Collection: A 24-hour urine collection is preferred to account for diurnal variations in excretion. Random or spot urine collections are also acceptable, especially in pediatric cases, with results typically normalized to creatinine concentration.[5]

-

Preservation: During collection, the urine sample must be acidified to a pH between 1 and 5 to ensure the stability of HVA. Add 15-25 mL of 50% acetic acid or 6M hydrochloric acid to the collection container at the start of the 24-hour period.[1][4][6]

-

Storage: The urine specimen should be refrigerated at 2-8°C during the entire collection period. After collection is complete, mix the 24-hour sample well, measure the total volume, and transfer a 4 mL aliquot to a transport tube. Samples should be stored frozen at -20°C or below until analysis.[7]

Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing urine samples for LC-MS/MS analysis.

Caption: General workflow for HVA-d5 quantification in urine.

Protocol 1: Dilute-and-Shoot

This method is rapid and requires minimal sample manipulation, making it ideal for high-throughput laboratories.[4][6]

-

Thaw and Vortex: Allow urine samples to thaw completely at room temperature. Vortex for 15 seconds to ensure homogeneity.

-

Centrifuge: Centrifuge the urine sample at 4000 x g for 5 minutes to pellet any particulate matter.

-

Prepare Dilution Solution: Create a working solution of the HVA-d5 internal standard in a methanol/water mixture (e.g., 50:50 v/v) containing 0.1% formic acid. The final concentration of HVA-d5 in this solution should be optimized based on the expected endogenous HVA levels and instrument sensitivity.

-

Dilution: Take 50 µL of the urine supernatant and add it to 450 µL of the HVA-d5 dilution solution in a microcentrifuge tube or autosampler vial.

-

Vortex: Vortex the mixture for 10 seconds.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interfering matrix components compared to the dilute-and-shoot method.[1][8]

-

Thaw and Vortex: Allow urine samples to thaw completely at room temperature. Vortex for 15 seconds.

-

Spike: To 1 mL of urine, add a known amount of HVA-d5 internal standard (e.g., 5 µg).[8]

-

Condition Column: Condition a mixed-mode or reversed-phase SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Equilibrate Column: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

Load Sample: Load the spiked urine sample onto the SPE cartridge.

-

Wash: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute: Elute the HVA and HVA-d5 from the cartridge with 2 mL of methanol.[1]

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 200 µL of the LC-MS/MS mobile phase (e.g., acetonitrile:0.05% aqueous acetic acid).[8]

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in immiscible liquids.

-

Thaw and Vortex: Allow urine samples to thaw completely at room temperature. Vortex for 15 seconds.

-

Spike: To 1 mL of urine in a glass tube, add a known amount of HVA-d5 internal standard.

-

Acidify: Adjust the sample pH to ~2-3 by adding 100 µL of 6M HCl.

-

Add Salt: Add approximately 0.5 g of sodium chloride to the tube to increase the ionic strength of the aqueous phase and improve extraction efficiency.

-

Extract: Add 4 mL of a water-immiscible organic solvent (e.g., ethyl acetate). Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

Collect Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 200 µL of the LC-MS/MS mobile phase.

-

Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for HVA quantification in urine. These values can be used as a benchmark for method validation.

Table 1: Method Performance Characteristics

| Parameter | Dilute-and-Shoot | Solid-Phase Extraction |

| Linearity (r²) | >0.999[4] | >0.999[3] |

| LLOQ (µmol/L) | 0.40[4] | 2.20[3] |

| LLOQ (ng/mL) | ~73 | ~400 |

| Recovery (%) | >90% (negligible matrix effect)[4] | 92 - 105%[8] |

| Intra-assay Precision (CV%) | <15%[4] | 0.3 - 11.4%[8] |

| Inter-assay Precision (CV%) | <15%[4] | 3.0 - 7.0%[3] |

Note: LLOQ converted from µmol/L to ng/mL using HVA molecular weight of 182.17 g/mol .

Table 2: Example Calibration Range

| Analyte | Method | Calibration Range | Reference |

| HVA | LC-MS/MS (Dilute-and-Shoot) | 20 - 10,000 ng/mL | [9] |

| HVA | LC-MS/MS (SPE) | 0.52 - 16.7 mg/L (~520 - 16,700 ng/mL) | [8] |

| HVA | LC-MS/MS (Online SPE) | 4.61 - 830 µmol/L (~840 - 151,200 ng/mL) | [3] |

Conclusion

This application note provides three distinct, detailed protocols for the preparation of urine samples for the quantification of HVA using HVA-d5 as an internal standard. The "dilute-and-shoot" method offers speed and simplicity, making it suitable for high-throughput screening. The Solid-Phase Extraction method yields a cleaner sample, potentially improving assay robustness and sensitivity. Liquid-Liquid Extraction remains a viable, classic alternative. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, required sensitivity, and available instrumentation. All methods, when properly validated and coupled with LC-MS/MS, can provide accurate and reliable quantification of urinary HVA for both clinical diagnostics and research applications.

References

- 1. mayocliniclabs.com [mayocliniclabs.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stork: A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens [storkapp.me]

- 7. researchgate.net [researchgate.net]

- 8. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Determination of HVA and VMA in urine using high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of Homovanillic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Homovanillic acid (HVA) in biological matrices, primarily urine, using gas chromatography-mass spectrometry (GC-MS) with Homovanillic acid-d5 (HVA-d5) as an internal standard. HVA is a major catecholamine metabolite, and its quantification is crucial for the diagnosis and monitoring of several metabolic disorders and neuroendocrine tumors. The use of a deuterated internal standard like HVA-d5 is the gold standard for providing high accuracy and precision in quantitative mass spectrometry-based assays.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile analytes like Homovanillic acid, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. The most common derivatization technique for HVA is silylation, which replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups.

This compound is an ideal internal standard for the quantification of HVA as it is chemically identical to the analyte but has a different mass due to the presence of five deuterium atoms. This allows it to co-elute with the analyte during chromatography and experience similar ionization and fragmentation in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

Sample Preparation from Urine

This protocol outlines the extraction of Homovanillic acid from urine samples prior to derivatization and GC-MS analysis.

Materials:

-

Urine sample

-

This compound (internal standard solution)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Transfer a specific volume of urine (e.g., 1 mL) to a clean glass tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Acidify the urine sample by adding a defined volume of hydrochloric acid (e.g., to reach a pH of 1-2).

-

Add an extraction solvent, such as ethyl acetate, to the tube.

-

Vortex the mixture vigorously for several minutes to ensure thorough extraction of the analytes into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).

-

The dried extract is now ready for derivatization.

Derivatization: Silylation

This protocol describes the conversion of the extracted HVA and HVA-d5 into their volatile trimethylsilyl (TMS) derivatives.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (optional, as a catalyst)

-

Heating block or oven

Procedure:

-

To the dried sample extract, add the derivatization reagent. A common mixture is BSTFA with 1% TMCS. Pyridine can also be added to catalyze the reaction.[1]

-

Seal the reaction vial tightly.

-

Heat the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical instrument parameters for the analysis of TMS-derivatized Homovanillic acid and its deuterated internal standard. Optimization may be required based on the specific instrument and column used.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |

| Oven Temperature Program | |

| Initial Temperature | 60 - 100°C, hold for 1-2 minutes |

| Ramp 1 | 10 - 25°C/min to 200 - 250°C |

| Ramp 2 | 20 - 30°C/min to 280 - 300°C, hold for 2-5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 - 250°C |

| Quadrupole Temperature | 150 - 180°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Selected Ions (m/z) | |

| TMS-HVA (Quantifier) | Specific m/z to be determined from mass spectrum |

| TMS-HVA (Qualifier) | Specific m/z to be determined from mass spectrum |

| TMS-HVA-d5 (Quantifier) | Specific m/z to be determined from mass spectrum |

Note on Selected Ions: The specific mass-to-charge ratios (m/z) for the di-trimethylsilyl derivatives of HVA and HVA-d5 need to be determined by analyzing the mass spectrum of the derivatized standards. The most abundant and specific ions should be chosen for quantification (quantifier) and confirmation (qualifier).

Quantitative Data

The following tables summarize typical quantitative performance data for the GC-MS analysis of Homovanillic acid using a deuterated internal standard. These values are compiled from various sources and should be validated for each specific laboratory method.

Table 1: Calibration Curve and Linearity

| Analyte | Internal Standard | Calibration Range | Linearity (R²) |

| Homovanillic Acid | This compound | 5 - 100 ng/µg creatinine[2] | > 0.99 |

Table 2: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Homovanillic Acid | 4.0 pg[2] | To be determined by validation |

Table 3: Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

| Homovanillic Acid | Low QC | < 15% | < 15% | 85 - 115% |

| Mid QC | < 15% | < 15% | 85 - 115% | |

| High QC | < 15% | < 15% | 85 - 115% |

Note on Quantitative Data: The values presented in these tables are indicative and should be established through in-house method validation studies.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of Homovanillic acid using a deuterated internal standard.

Caption: Experimental workflow for GC-MS analysis of HVA.

Dopamine Metabolism Signaling Pathway

Homovanillic acid is a key metabolite in the dopamine metabolic pathway. The following diagram illustrates this biochemical relationship.

Caption: Simplified dopamine metabolism pathway leading to HVA.

References

- 1. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Homovanillic acid-d5 in Parkinson's Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. This neuronal loss leads to a deficiency in the neurotransmitter dopamine, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. Homovanillic acid (HVA) is the major final metabolite of dopamine. Its concentration in cerebrospinal fluid (CSF) is considered a key biomarker that reflects the state of the dopaminergic system in the brain. Accurate and precise quantification of HVA in biological matrices is therefore crucial for PD research, including understanding disease progression, monitoring therapeutic interventions, and identifying potential biomarkers.

Homovanillic acid-d5 (HVA-d5) is a stable isotope-labeled form of HVA. Due to its chemical and physical similarity to endogenous HVA, HVA-d5 is an ideal internal standard for quantitative analysis by mass spectrometry. The use of HVA-d5 in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is considered the gold standard for HVA quantification. This method allows for the correction of variability introduced during sample preparation and analysis, thereby ensuring high accuracy and precision.

These application notes provide detailed protocols and data on the use of HVA-d5 in PD research, focusing on the analysis of HVA in human cerebrospinal fluid.

Key Applications in Parkinson's Disease Research

The primary application of this compound in Parkinson's disease research is as an internal standard for the accurate and precise quantification of HVA levels in biological fluids, most notably cerebrospinal fluid (CSF).

-

Biomarker of Dopaminergic Degeneration: CSF levels of HVA are correlated with the degree of dopaminergic neuron loss. Lower levels of HVA in the CSF are often observed in individuals with Parkinson's disease compared to healthy controls, reflecting the reduced dopamine turnover in the brain.[1]

-

Monitoring Disease Progression: Longitudinal studies have shown that CSF HVA levels can change over the course of the disease, potentially serving as a biomarker to track disease progression.[2]

-

Evaluating Therapeutic Efficacy: The quantification of HVA is used to assess the pharmacodynamic effects of drugs targeting the dopaminergic system. Changes in HVA levels can indicate a therapeutic response to treatments like levodopa or other dopamine agonists.

-

Understanding Dopamine Metabolism: The precise measurement of HVA, facilitated by the use of HVA-d5, allows researchers to study the intricate details of dopamine metabolism and how it is altered in Parkinson's disease.

Data Presentation

The following tables summarize quantitative data from studies utilizing LC-MS/MS for the analysis of HVA in cerebrospinal fluid, often employing stable isotope-labeled internal standards like HVA-d5 for accurate quantification.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for HVA in Human CSF

| Parameter | Value | Reference |

| Linearity Range | 68.62–2745.0 nmoles/l | [3] |

| Lower Limit of Quantification (LLOQ) | 68.62 nmoles/l | [3] |

| Inter-assay Precision (%CV) | 5.6% - 13.5% | [3] |

| Intra-assay Precision (%CV) | 5.6% at 653.8 nmoles/l | [3] |

| Analytical Method | HPLC with Electrochemical Detection | [3] |

Note: While this study used HPLC-ECD, the performance characteristics are relevant for quantitative biomarker assays and highlight the expected precision.

Table 2: Representative CSF HVA Concentrations in Parkinson's Disease Patients and Healthy Controls

| Analyte | Patient Group | Mean Concentration (nmol/L) ± SD | Study |

| Homovanillic Acid (HVA) | Parkinson's Disease | 155.4 ± 63.3 | DeNoPa Cohort[1] |

| Healthy Controls | 185.7 ± 69.9 | DeNoPa Cohort[1] | |

| Homovanillic Acid (HVA) | Parkinson's Disease | 181.8 ± 77.4 | PPMI Cohort[1] |

| Healthy Controls | 224.2 ± 81.3 | PPMI Cohort[1] |

Experimental Protocols

Protocol 1: Quantification of Homovanillic Acid in Human Cerebrospinal Fluid (CSF) by LC-MS/MS using HVA-d5 Internal Standard

This protocol describes a method for the accurate quantification of HVA in human CSF samples using stable isotope dilution LC-MS/MS with HVA-d5 as the internal standard.

1. Materials and Reagents

-

Homovanillic acid (HVA) standard

-

This compound (HVA-d5)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human CSF samples (stored at -80°C)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Standards and Internal Standard Solution

-

HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

-

HVA Working Standards: Prepare a series of working standards by serial dilution of the HVA stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

-

HVA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-d5 in methanol.

-